molecular formula C6H6 B168037 Benzene-1,3,5-d3 CAS No. 1684-47-5

Benzene-1,3,5-d3

Cat. No.: B168037
CAS No.: 1684-47-5
M. Wt: 81.13 g/mol
InChI Key: UHOVQNZJYSORNB-NHPOFCFZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,3,5-d3 can be synthesized through several methods, including:

    Deuterium Exchange: This involves the exchange of hydrogen atoms in benzene with deuterium atoms using deuterium gas or deuterated solvents under specific conditions.

    Catalytic Deuteration: Benzene is subjected to catalytic deuteration using deuterium gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange processes, ensuring high isotopic purity and yield. The process is optimized to minimize the loss of deuterium and maximize the efficiency of the exchange reaction .

Types of Reactions:

    Substitution Reactions: this compound undergoes electrophilic aromatic substitution reactions similar to benzene. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation and Reduction: While benzene itself is relatively resistant to oxidation, under specific conditions, this compound can be oxidized to form compounds such as phenol or benzoic acid.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid at temperatures around 50°C.

    Sulfonation: Fuming sulfuric acid at elevated temperatures.

    Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Scientific Research Applications

Environmental Analysis

Benzene-1,3,5-d3 is utilized in environmental studies to trace the sources and behaviors of pollutants. Its isotopic labeling allows for sensitive detection methods in complex mixtures. For instance, it can be used in gas chromatography-mass spectrometry (GC-MS) to identify benzene sources in air samples. The deuterated compound serves as an internal standard, improving accuracy in quantification.

Proteomics and Metabolomics

In proteomics, this compound acts as a labeling agent for mass spectrometry applications. Its incorporation into peptides or proteins allows researchers to track metabolic pathways and protein interactions with high precision. This application is crucial for understanding disease mechanisms and drug interactions.

Medicinal Chemistry

This compound has shown potential in the development of anticancer drugs. For example, derivatives such as 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) have been investigated for their ability to intercalate DNA and inhibit cancer cell growth. Studies demonstrate that these compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and cervical cancers .

Case Study: Anticancer Activity of H3BTB

  • Objective : To evaluate the anticancer potential of H3BTB.
  • Method : Cell viability assays were conducted on MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines.
  • Results : H3BTB showed a reduction in cell viability at concentrations as low as 10 µM.
  • Mechanism : The compound binds to DNA through groove binding, leading to DNA unwinding and subsequent cytotoxic effects.

Supramolecular Chemistry

In supramolecular chemistry, this compound derivatives are used to create functionalized polymers that mimic natural fibrous structures found in biological systems. These polymers can be engineered for specific interactions with biomolecules, enhancing their applicability in drug delivery systems and tissue engineering.

Data Table: Properties of Benzene-1,3,5-Derivatives

Compound NameApplication AreaKey Features
H3BTBAnticancer Drug DevelopmentDNA intercalation
BTA-based PolymersBiomaterialsSelf-assembly into supramolecular structures
Functionalized BTADrug DeliveryModularity for surface functionalization

Material Science

The compound is also significant in material science for developing hydrogels with tunable viscoelastic properties. Research indicates that hydrogels made from benzene-1,3,5-tricarboxamide can mimic the extracellular matrix (ECM), promoting better cell-material interactions essential for tissue engineering applications .

Case Study: Hydrogel Development

  • Objective : To create a hydrogel that mimics ECM properties.
  • Method : Supramolecular assembly of benzene-1,3,5-tricarboxamide derivatives.
  • Results : The resulting hydrogels exhibited shear-thinning behavior and improved printability for 3D bioprinting applications.

Comparison with Similar Compounds

    Benzene-1,2,4-d3: Another deuterated benzene with deuterium atoms at different positions.

    Toluene-d8: A fully deuterated form of toluene.

    Cyclohexane-d12: A fully deuterated form of cyclohexane.

Uniqueness: Benzene-1,3,5-d3 is unique due to its specific isotopic substitution pattern, which provides distinct advantages in NMR spectroscopy and isotopic labeling studies. Its symmetrical structure and high isotopic purity make it a preferred choice for precise analytical applications .

Biological Activity

Benzene-1,3,5-d3, a deuterated form of benzene, has garnered interest in various scientific fields due to its unique properties and potential biological activities. This article explores its biological activity through a detailed examination of research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of benzene where three hydrogen atoms are replaced by deuterium atoms. This modification can influence the compound's physical and chemical properties, including its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of benzene derivatives has been extensively studied, particularly concerning their toxicity and potential therapeutic effects. The following sections summarize key findings related to the biological activity of this compound.

1. Toxicological Studies

Benzene is known for its toxic effects on human health, primarily associated with occupational exposure. This compound's toxicity profile is similar to that of its non-deuterated counterpart but may exhibit variations due to isotopic substitution.

  • Carcinogenicity : Benzene exposure has been linked to various cancers, including acute myeloid leukemia (AML) and myelodysplastic syndromes. Studies have shown that benzene metabolites can induce oxidative stress and DNA damage in hematopoietic stem cells, which may lead to carcinogenesis .
StudyFindings
Schnatter et al. (2005)Identified a strong correlation between benzene exposure and AML incidence.
Hayes et al. (1997)Reported genetic susceptibility in populations exposed to benzene.

2. Metabolic Pathways

The metabolism of benzene involves several enzymatic transformations leading to the formation of reactive metabolites that can exert toxic effects. Key metabolic pathways include:

  • Cytochrome P450 Enzymes : Benzene is primarily metabolized by cytochrome P450 2E1 to benzene oxide, which can further convert into phenolic compounds that are implicated in toxicity .
  • Genetic Polymorphisms : Variations in genes encoding metabolic enzymes (e.g., CYP2E1) can influence individual susceptibility to benzene toxicity .

3. Anticancer Potential

Recent studies have explored the potential anticancer properties of benzene derivatives. For instance, benzene-1,3,5-tricarboxamide (BTA), a related compound, has demonstrated promising anticancer activities against various cancer cell lines.

  • In Vitro Studies : Research indicates that BTA compounds can induce apoptosis in cancer cells through mechanisms involving DNA interaction and oxidative stress .
CompoundIC50 (μM)Cancer Cell Line
BTA7.62 ± 0.91MCF7 (Breast Cancer)
BTA9.03 ± 0.18HeLa (Cervical Cancer)

4. Case Studies

A notable case study examined the effects of industrial exposure to benzene on health outcomes:

  • Occupational Exposure : Workers exposed to benzene exhibited higher rates of hematotoxicity and genetic damage compared to unexposed individuals . This study emphasizes the need for stringent safety measures in industries using benzene.

Properties

IUPAC Name

1,3,5-trideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-NHPOFCFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583599
Record name (1,3,5-~2~H_3_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1684-47-5
Record name (1,3,5-~2~H_3_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1684-47-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does deuterium substitution in benzene, specifically in benzene-1,3,5-d3, impact the molecule's vibrational properties?

A1: Studies using microwave spectroscopy have shown that deuterium substitution in benzene leads to observable changes in the molecule's rotational constants and centrifugal distortion constants when complexed with rare gas atoms. [] This difference arises from the mass difference between hydrogen and deuterium, influencing the vibrational modes of the molecule and its interactions with other molecules.

Q2: this compound has been used to study the Jahn-Teller effect in benzene cation radicals. What insights have these studies provided?

A2: Electron Paramagnetic Resonance (EPR) studies on this compound cation radicals, alongside theoretical calculations, have shown that deuterium substitution affects the Jahn-Teller (J-T) distortion. [] While the ground state remains 2B2g of D2h symmetry regardless of deuteration, the undeuterated C–H bonds preferentially occupy positions with higher spin density in the distorted form. This suggests a relationship between isotopic substitution and the specific distortion pathway of the benzene cation radical.

Q3: What is the significance of studying the hyperfine splittings in the electron spin resonance (ESR) spectrum of this compound anion radical?

A3: Research indicates that the this compound anion radical, possessing threefold symmetry, does not exhibit lifting of degeneracy in its ESR spectrum, unlike its mono- or di-deuterated counterparts. [] This observation highlights the importance of symmetry in maintaining degeneracy within the system. Further investigation into the temperature dependence of hyperfine splittings in these radicals contributes to understanding the dynamic Jahn-Teller effect in benzene anions.

Q4: How can researchers separate a mixture containing benzene and its deuterated analogs, including this compound?

A4: Efficient separation of benzene and its deuterated forms, including this compound, can be achieved using techniques like reversed-phase and recycle liquid chromatography with monolithic capillary columns. [] This method, utilizing an alternate pumping-recycle system, allows for high theoretical plate numbers, leading to effective separation even for closely related isotopic isomers.

Q5: Mass spectrometry is a vital tool in analyzing complex mixtures. How has it been applied to study the charge separation of this compound dications?

A5: Researchers have employed a triple-sector mass spectrometer (BEQQ) to successfully resolve overlapping ion kinetic energy peaks originating from the charge separation of this compound dications. [] This technique allows for a detailed analysis of the charge separation process and calculation of kinetic energy releases, providing valuable information about the dication's fragmentation pathways.

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